N-(2,5-dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,5-Dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 2,5-dimethylphenyl group. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal and agrochemical contexts, particularly targeting enzymes or receptors influenced by aromatic heterocycles and sulfur-containing linkages .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-5-8-18(9-6-15)20-13-21-23(24-10-11-27(21)26-20)29-14-22(28)25-19-12-16(2)4-7-17(19)3/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKMOOTMYPCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 382.50 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core and a sulfanyl group, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through various assays focusing on its anticancer properties and enzyme inhibition. Below are key findings from recent studies:
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds within the same chemical class. For instance, derivatives exhibiting similar structural features have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves inducing apoptosis in tumor cells through caspase activation pathways .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit enzymes critical in cancer progression. In particular, it has been noted that compounds with similar structures exhibit potent inhibition of tyrosinase, an enzyme involved in melanin production and implicated in melanoma . This suggests that this compound could serve as a lead compound for developing new anti-melanogenic agents.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspases, leading to programmed cell death.
- Enzyme Inhibition : By inhibiting key enzymes such as tyrosinase, the compound can reduce melanin synthesis and potentially hinder tumor growth.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in A549 and C6 cell lines at concentrations as low as 10 µM, indicating strong anticancer properties.
- Tyrosinase Inhibition : Comparative studies showed that derivatives similar to this compound exhibited IC50 values ranging from 6.4 µM to over 200 µM for tyrosinase inhibition, suggesting that modifications to the structure can enhance or diminish activity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as pyrazolo-heterocyclic cores, acetamide backbones, and substituted aryl groups. Differences in substituents, heterocycle nitrogen arrangements, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Heterocycle Impact :
- Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, Analog 2): The pyrimidine core (3 nitrogens) in F-DPA enhances hydrogen-bonding capacity compared to the pyrazine core (2 nitrogens), which may explain F-DPA’s utility in targeting central nervous system receptors .
- Pyrazine in Analog 4 lacks fused pyrazole, reducing steric complexity but limiting binding affinity compared to bicyclic systems.
Substituent Effects :
- Fluorine vs. Methyl : Fluorine in Analog 1 and F-DPA improves electronegativity and metabolic stability, whereas methyl groups in the target compound increase lipophilicity, favoring membrane permeability .
- Bromine : Analog 2 and 4 use bromine for halogen bonding, which is absent in the target compound. This may limit the target’s interactions with hydrophobic pockets .
Sulfanyl linkage in the target compound vs. direct acetamide bonding (Analog 4): The sulfur atom may confer redox activity or alter metabolic pathways .
Biological Activity Trends :
- Pyrazolo-pyrimidines (e.g., F-DPA) show strong preclinical performance in imaging, suggesting that nitrogen-rich cores are advantageous for specificity .
- Simpler analogs like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide exhibit conformational rigidity due to H-bonding, a trait absent in the more flexible target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
